![molecular formula C13H11ClN2 B2506392 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine CAS No. 132035-31-5](/img/structure/B2506392.png)
4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives has been a subject of interest due to their potential applications in various fields. In the first paper, a series of 4'-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines were synthesized using a one-pot method involving 2-acetylpyrazine and N,N'-dimethoxybenzaldehydes . This method appears to be efficient and could potentially be adapted for the synthesis of 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine, although the specific synthesis of this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of the synthesized compounds in the first paper was confirmed using single crystal X-ray diffraction, which revealed the presence of CH⋯N, CH⋯O, and C⋯C aromatic stacking type of intermolecular secondary interactions, leading to the formation of supramolecular structures . The dihedral angles between the substituted rings were found to be in the range of 33–45°. This structural information is crucial for understanding the molecular conformation and potential reactivity of similar compounds, including this compound.
Chemical Reactions Analysis
The second paper discusses the synthesis of azulene-substituted pyridines, which are obtained from the reaction of corresponding pyranylium salts with ammonium acetate in ethanol . Although the specific reactions involving this compound are not mentioned, the described methodology could provide insights into the types of chemical reactions that such pyridine derivatives might undergo.
Physical and Chemical Properties Analysis
The photophysical properties of the synthesized compounds in the first paper were studied using UV-Visible and fluorescence spectroscopy, revealing strong bands attributed to intramolecular charge transfer (π–π*) transitions . Electrochemical properties were analyzed by cyclic voltammetry, showing that the compounds exhibited oxidation peaks, with one compound also showing a reversible reduction peak . These findings are significant for understanding the electronic properties of pyridine derivatives and could be relevant when studying the physical and chemical properties of this compound.
Scientific Research Applications
Synthesis and Crystal Structure
- Synthesis Techniques : 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine derivatives have been synthesized through various chemical reactions. For instance, the Wittig reaction has been employed for preparing related compounds (Andreu, Malfant, Lacroix, & Cassoux, 2000).
- Crystal Structure Analysis : X-ray diffraction studies have been used to determine the crystal structures of these compounds, providing insight into their molecular configurations (Vimalraj & Pandiarajan, 2010).
Biological Activities
- Antimicrobial and Antifungal Properties : Some derivatives of this compound have been evaluated for their antimicrobial and antifungal activities. These compounds have shown moderate activity against various bacteria and fungi (Bhuva, Bhadani, Purohit, & Purohit, 2015a; Bhuva, Bhadani, Purohit, & Purohit, 2015b).
Chemical Properties and Reactions
- Electrochemical and Optical Properties : Research has focused on the electrochemical and optical properties of related compounds, revealing insights into intramolecular charge transfer and bond lengths (Andreu, Malfant, Lacroix, & Cassoux, 2000).
- Reaction Mechanisms : Studies have also investigated the mechanisms of various chemical reactions involving these compounds, such as disproportionation reactions in acid media (Cox, Cheon, Keum, & Buncel, 1998).
Applications in Material Science
- Optoelectronic Device Fabrication : The electronic and optical properties of certain derivatives have been studied for potential applications in nonlinear optics and optoelectronic device fabrications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine may also interact with various biological targets.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways
Result of Action
Related compounds have shown various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly impact the action of similar compounds
properties
IUPAC Name |
4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c14-11-1-3-12(4-2-11)16-9-13(16)10-5-7-15-8-6-10/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZSSXOUAZMZLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324148 | |
Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648954 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
132035-31-5 | |
Record name | 4-[1-(4-chlorophenyl)aziridin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.